molecular formula C8H7ClN2 B13171480 3-(Chloromethyl)pyrazolo[1,5-a]pyridine

3-(Chloromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B13171480
M. Wt: 166.61 g/mol
InChI Key: GPTKENDRNVUYLT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chloromethyl group attached at the third position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with chloromethylating agents. For instance, the reaction of pyrazole with formaldehyde and hydrochloric acid can yield the chloromethylated product. The reaction conditions often require refluxing in an organic solvent such as toluene or dioxane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant flow rates, ensuring consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which provides a versatile handle for further functionalization.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-(chloromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H,5H2

InChI Key

GPTKENDRNVUYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CCl

Origin of Product

United States

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